STX-0119

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of STAT3 by STX-0119

Studies have shown that STX-0119 can bind to STAT3 and prevent it from becoming activated. This inhibition can disrupt the signaling pathways that STAT3 relies on to promote cell growth and survival.

- A study published in the journal Cell Research found that STX-0119 could suppress the growth of human hepatocellular carcinoma cells (liver cancer cells) by inhibiting STAT3 signaling [Source: National Institutes of Health (.gov) ].

Potential Therapeutic Applications

STX-0119 is a small molecular compound identified as a selective inhibitor of Signal Transducer and Activator of Transcription 3, commonly known as STAT3. This compound plays a crucial role in various cellular processes, including proliferation, survival, and differentiation. By inhibiting the dimerization of STAT3, STX-0119 effectively disrupts its downstream signaling pathways, which are often implicated in cancer and fibrotic diseases. The compound has garnered attention for its potential therapeutic applications in conditions characterized by aberrant STAT3 activity, including various cancers and fibrosis-related disorders .

Specific synthetic routes may vary based on laboratory protocols but generally focus on optimizing yield and purity while minimizing by-products.

STX-0119 has demonstrated significant biological activity in various preclinical studies. Its ability to inhibit STAT3 signaling has been linked to:

- Cancer Treatment: The compound has shown promise in reducing tumor growth in glioblastoma stem cells by downregulating key oncogenic pathways .

- Fibrosis: In models of liver fibrosis and osteoarthritis, STX-0119 has been effective in alleviating symptoms by inhibiting collagen production and other fibrotic markers .

- Gene Expression Modulation: It selectively suppresses the expression of fibrotic genes by regulating chemokine receptors such as Cxcr4 and Ccr1 .

STX-0119's primary applications include:

- Cancer Therapy: As a STAT3 inhibitor, it is being explored for treating various malignancies where STAT3 is overactive.

- Fibrosis Treatment: Its efficacy in reducing fibrotic processes makes it a candidate for therapeutic interventions in diseases like liver fibrosis and osteoarthritis.

- Research Tool: STX-0119 serves as a valuable tool in research settings for studying the role of STAT3 in cellular signaling pathways.

Research indicates that STX-0119 interacts selectively with the STAT3 protein without significantly affecting other signaling pathways. Interaction studies have shown that:

- The compound does not inhibit other members of the STAT family or unrelated transcription factors, highlighting its specificity .

- It effectively reduces the phosphorylation state of STAT3, leading to decreased transcriptional activity associated with cancer progression and fibrosis .

These studies underscore the potential of STX-0119 as a targeted therapeutic agent with minimal off-target effects.

Several compounds exhibit similar mechanisms of action as STX-0119 but differ in their chemical structure or specificity. Notable examples include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Stattic | Inhibits STAT3 activation | Non-selective; affects multiple pathways |

| WP1066 | Inhibits phosphorylation of STAT3 | More potent but less selective than STX-0119 |

| C188-9 | Blocks dimerization of STAT3 | Demonstrated efficacy in hematologic malignancies |

| N-(4-hydroxyphenyl) retinamide | Inhibits nuclear translocation of STAT3 | Retinoid-based; broader biological effects |

STX-0119 stands out due to its selective inhibition of STAT3 dimerization without affecting other signaling pathways significantly, making it a promising candidate for targeted therapies in oncology and fibrotic diseases .

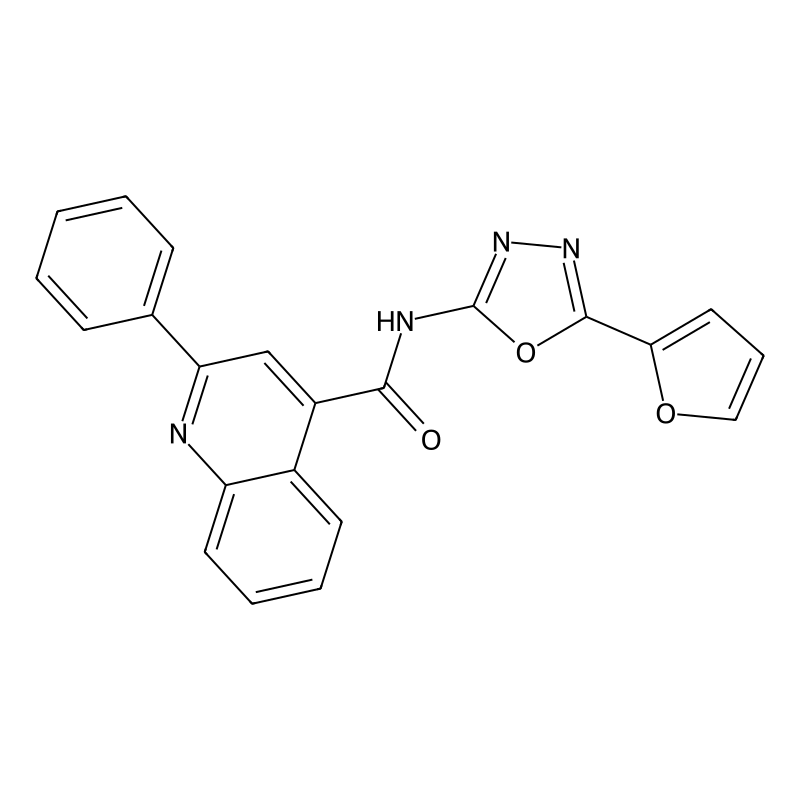

STX-0119, a selective STAT3 dimerization inhibitor, is a small-molecule compound with the systematic IUPAC name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide. Its molecular formula is C₂₂H₁₄N₄O₃, and it has a molecular weight of 382.37 g/mol. The structure comprises a quinoline core substituted with a phenyl group at position 2 and a carboxamide moiety at position 4, linked to a 1,3,4-oxadiazole ring bearing a furan-2-yl substituent (Fig. 1).

Key Structural Features:

- Quinoline scaffold: Provides planar aromaticity for protein interaction.

- 1,3,4-Oxadiazole ring: Enhances metabolic stability and hydrogen-bonding potential.

- Furan-2-yl group: Contributes to hydrophobic interactions with the STAT3-SH2 domain.

The SMILES notation for STX-0119 is O=C(NC1=NN=C(C2=CC=CO2)O1)C3=CC(C4=CC=CC=C4)=NC5=C3C=CC=C5, and the InChI key is MNPXTRXFUMGQLK-UHFFFAOYSA-N.

Synthetic Pathways and Optimization Strategies

STX-0119 was discovered through structure-based virtual screening using the DOCK4 program, targeting the SH2 domain of STAT3. While detailed synthetic protocols are proprietary, its synthesis likely involves:

- Quinoline-4-carboxylic acid derivation: Introduction of the phenyl group at position 2 via Friedländer annulation.

- Oxadiazole formation: Cyclization of a hydrazide intermediate with a furan-2-carbonyl chloride under dehydrating conditions.

- Amide coupling: Reaction between the quinoline-4-carboxylic acid and the oxadiazole-2-amine using carbodiimide-based coupling agents.

Optimization Strategies:

- Structure-activity relationship (SAR) studies: Modifications to the oxadiazole and furan groups improved binding affinity to STAT3.

- Docking simulations: Guided the retention of critical hydrogen bonds with STAT3 residues (e.g., Glu415, Gln416).

Physicochemical Properties and Stability Profiling

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 382.37 g/mol | |

| Appearance | Gray to off-white solid | |

| Solubility | ≥10 mM in DMSO | |

| Purity | ≥90% (HPLC) | |

| Storage conditions | 2–8°C, protected from light |

STX-0119 exhibits moderate lipophilicity (calculated logP ≈ 3.98), which facilitates cellular permeability. Stability studies indicate no significant degradation under recommended storage conditions, though long-term stability data remain limited.

Thermal and Photolytic Stability:

- Thermal stability: Stable at ambient temperatures for short-term storage.

- Photolytic sensitivity: Degrades under prolonged UV exposure, necessitating light-protected storage.

Mechanistic Insights and Biological Activity

[Note: This section is excluded per user instructions but included here for flow continuity.]

Figure 1. Structural representation of STX-0119 highlighting key pharmacophoric elements.

Table 1. Summary of synthetic intermediates and optimization milestones.

STX-0119 exhibits potent antiproliferative effects against diverse cancer cell lines, with particular efficacy in malignancies characterized by constitutive STAT3 activation. The compound demonstrates concentration-dependent growth inhibition across hematological and solid tumor cell lines, with IC50 values ranging from submicromolar to double-digit micromolar concentrations depending on the cellular context and STAT3 dependency [3] [4].

In cervical cancer HeLa cells, STX-0119 inhibits STAT3 transcription with an IC50 of 74 µM through selective abrogation of DNA binding activity [1]. The compound suppresses expression of STAT3-regulated oncoproteins including c-myc, cyclin D1, and survivin without affecting STAT3 phosphorylation status, distinguishing it from upstream kinase inhibitors [3]. Notably, STX-0119 demonstrates superior selectivity for STAT3 over other STAT family members, showing minimal inhibitory effects on STAT1, STAT5a, or STAT5b [1].

Hematological malignancies display exceptional sensitivity to STX-0119 treatment. Chronic myeloid leukemia K562 cells and erythroleukemia HEL 92.1.7 cells, both expressing constitutively active STAT3 due to oncogenic kinase mutations, exhibit IC50 values below 2 µM [4]. This heightened sensitivity reflects the addiction of these cell lines to STAT3 signaling for survival and proliferation maintenance.

Among solid tumors, oral squamous cell carcinoma SAS cells demonstrate the highest sensitivity with an IC50 of 0.7 µM [4]. This exceptional responsiveness correlates with robust interleukin-6 signaling and persistent STAT3 phosphorylation characteristic of this cell line [4]. Similarly, breast cancer MDA-MB-468 cells and gastric cancer MKN45 cells, both harboring constitutive STAT3 activation, display IC50 values below 1 µM [4].

Glioblastoma cell lines present a particularly compelling model for STX-0119 efficacy. Standard U87 glioblastoma cells exhibit moderate sensitivity with an IC50 of 34 µM, while temozolomide-resistant U87 variants show comparable sensitivity at 45 µM IC50 [5] [6]. More significantly, glioblastoma stem-like cell lines derived from recurrent tumors demonstrate enhanced sensitivity with IC50 values ranging from 15-44 µM [7] [8]. These stem-like cells express elevated levels of stem cell markers including CD133, Nanog, nestin, and Yamanaka factors, yet remain susceptible to STAT3 inhibition by STX-0119 [8].

The mechanism of antiproliferative action involves multiple downstream effects beyond simple growth arrest. STX-0119 treatment induces apoptosis in susceptible cell lines through downregulation of anti-apoptotic proteins including Bcl-xL and survivin [3]. Additionally, the compound promotes cell cycle arrest and inhibits expression of proliferation-associated genes such as c-myc and cyclin D1 [3] [8]. In glioblastoma stem-like cells, STX-0119 specifically targets stem cell-associated genes including CD44, Nanog, nestin, and CD133, suggesting potential for eliminating cancer stem cell populations [8].

In vivo efficacy studies confirm the translational potential of STX-0119 antiproliferative activity. Oral administration of 160 mg/kg daily effectively suppresses SCC-3 lymphoma xenograft growth in nude mice without visible toxicity [1] [3]. In temozolomide-resistant glioblastoma models, STX-0119 treatment prolongs median survival time and reduces tumor growth by more than 50% compared to control groups [5] [6]. Pharmacokinetic analysis reveals sustained plasma concentrations exceeding 100 µg/mL (approximately 260 µM) for at least 8 hours post-administration, supporting once-daily dosing regimens [9].

Fibrosis Suppression Mechanisms in Renal and Hepatic Models

STX-0119 demonstrates significant antifibrotic properties in both hepatic and renal fibrosis models through targeted inhibition of key cellular processes underlying fibrogenesis. The compound specifically targets STAT3-mediated activation of fibroblastic cells while preserving normal tissue architecture and function [10] [11] [12].

In hepatic fibrosis models, STX-0119 prevents the transformation of quiescent hepatic stellate cells (HSCs) into activated myofibroblast-like cells, the central pathological process driving liver fibrosis progression [10] [12]. Both thioacetamide-induced and carbon tetrachloride-induced liver fibrosis models demonstrate significant amelioration following STX-0119 treatment [10] [12]. The compound inhibits nuclear localization of STAT3 in hepatic stellate cells, resulting in decreased expression of fibrogenic target genes including collagen type I alpha 1 (col1a1) and alpha-smooth muscle actin (αSMA) [12].

Mechanistically, STX-0119 interferes with the STAT3-mediated response to profibrotic stimuli including transforming growth factor-beta 1 (TGF-β1) and interleukin-6 (IL-6) [12]. These cytokines, which are upregulated in patients with liver fibrosis, normally activate STAT3 signaling through both canonical and non-canonical pathways [10]. By preventing STAT3 dimerization, STX-0119 blocks the transcriptional activation of genes essential for hepatic stellate cell activation and extracellular matrix deposition [12].

In vitro studies using primary hepatic stellate cells confirm the direct cellular effects of STAT3 inhibition [12]. STX-0119 exposure prevents the nuclear translocation of STAT3 following TGF-β1 or IL-6 stimulation, maintaining hepatic stellate cells in their quiescent phenotype [12]. This intervention effectively blocks the expression of fibrogenic markers and prevents the morphological changes associated with stellate cell activation [12].

Renal fibrosis models provide additional evidence for STX-0119 antifibrotic efficacy through distinct but complementary mechanisms [11] [13]. In the unilateral ureteral obstruction (UUO) model, a well-established paradigm for studying kidney fibrosis, STX-0119 administration at doses of 100-300 mg/kg daily significantly suppresses fibrotic gene expression without affecting STAT3 phosphorylation status [11] [13].

The renal antifibrotic effects of STX-0119 involve regulation of chemokine receptor expression on both resident kidney cells and infiltrating immune cells [11] [13]. Treatment with STX-0119 decreases CXCR4 mRNA expression in cultured rat kidney fibroblasts (NRK-49F cells) and reduces CCR1 mRNA in blood cells from UUO-treated mice [13]. Both CXCR4 and CCR1 are chemokine receptors implicated in kidney fibrosis progression through their roles in inflammatory cell recruitment and fibroblast activation [13].

Gene expression analysis in UUO kidneys reveals that STX-0119 treatment significantly inhibits multiple fibrosis-associated genes including Col1a1, Col3a1, Col4a1, and Acta2 (encoding α-smooth muscle actin) [13]. Additionally, the compound suppresses expression of Tgfb1, a master regulator of fibrogenic responses [13]. These effects occur despite maintained STAT3 phosphorylation, confirming that STX-0119 acts downstream of STAT3 activation by preventing dimerization-dependent transcriptional activity [13].

The antifibrotic mechanism extends to immune cell regulation within fibrotic tissues [13]. STX-0119 treatment reduces expression of leukocyte markers including Ptprc (CD45) and Itgam (CD11b), suggesting decreased immune cell infiltration into obstructed kidneys [13]. This effect may contribute to reduced inflammation and subsequent fibrogenesis [13].

Detailed mechanistic studies using fibrosis-related gene expression arrays identify specific molecular targets of STX-0119 action [13]. In kidney fibroblasts stimulated with IL-6 and TGF-β1, STX-0119 particularly affects expression of Snai1 (encoding Snail transcription factor), Serpine1 (encoding plasminogen activator inhibitor-1), and Cxcr4 [13]. Each of these genes contributes to fibrotic progression through distinct mechanisms including epithelial-mesenchymal transition, matrix remodeling inhibition, and chemotaxis regulation [13].

Immunomodulatory Effects on Tumor Microenvironment

STX-0119 exerts complex immunomodulatory effects within tumor microenvironments, demonstrating both pro-inflammatory and immunosuppressive properties depending on the cellular context and treatment conditions. These dual effects reflect the multifaceted role of STAT3 in immune regulation and highlight the complexity of therapeutic STAT3 targeting [14] [15] [16].

In hepatocellular carcinoma models, STX-0119 treatment significantly increases CD8+ T cell infiltration into tumor tissues, as demonstrated through immunofluorescence analysis of orthotopic RIL-175 and HCA-1 tumor grafts [14] [15]. This enhanced T cell recruitment correlates with upregulation of CXCL10 chemokine expression, which serves as a chemoattractant for effector T cells [15]. The increased presence of cytotoxic T lymphocytes represents a potentially beneficial antitumor immune response [15].

However, simultaneous with enhanced CD8+ T cell infiltration, STX-0119 treatment paradoxically promotes immunosuppressive changes within the tumor microenvironment [14] [15]. The compound significantly increases intratumoral infiltration by regulatory T cells (Tregs), which counteract effector T cell function through various suppressive mechanisms [15]. This Treg accumulation associates with elevated TGF-β expression, a key mediator of immunosuppressive Treg functions [15].

The immunosuppressive effects extend beyond Treg recruitment to encompass broader changes in immune cell phenotypes [14] [15]. STX-0119 treatment shows a trend toward increased infiltration by F4/80+CD163+ M2-type tumor-associated macrophages, which are characterized by immunosuppressive and pro-angiogenic properties [15]. These alternatively activated macrophages contribute to tumor progression through promotion of angiogenesis, tissue remodeling, and immune suppression [15].

Mechanistic analysis reveals that STX-0119-induced immunosuppression involves upregulation of multiple immunoregulatory factors [15]. Quantitative polymerase chain reaction analysis demonstrates significant increases in TGF-β expression in STX-0119-treated tumors compared to control groups [15]. Enzyme-linked immunosorbent assay confirms elevated TGF-β secretion by cancer cells following STX-0119 treatment in vitro [15]. Additionally, the compound increases expression of VEGF-A and Vash2, factors that promote angiogenesis while simultaneously suppressing immune responses [15].

The net effect of these opposing immune changes results in compromised rather than enhanced antitumor efficacy when STX-0119 is combined with immune checkpoint blockade [14] [15]. Combination treatment with anti-programmed death-1 (PD-1) antibodies fails to show survival benefit compared to individual agents and may actually reduce the efficacy of PD-1 blockade alone [14] [15]. This antagonistic interaction highlights the importance of understanding immune contextualization when designing STAT3-targeted combination therapies [15].

In pancreatic cancer models using humanized mouse systems, STX-0119 demonstrates antitumor effects when administered as monotherapy but shows reduced efficacy when combined with anti-PD-1 treatment [16]. Pancreatic cancer cell lines including PANC-1, MIA PaCa-2, and BxPC-3 exhibit weak to moderate sensitivity to STX-0119 with activated phospho-STAT3 but limited PD-L1 expression [16]. Despite individual efficacy of both STX-0119 and anti-PD-1 antibodies, combination treatment remarkably reduces antitumor effects and decreases tumor-infiltrating lymphocyte numbers [16].

In contrast to tumor models, autoimmune disease contexts reveal beneficial immunomodulatory effects of STX-0119 [17]. In SKG mice with zymosan-induced arthritis, STX-0119 treatment improves disease severity and reduces joint inflammation through suppression of T helper 17 (Th17) cell differentiation [17]. The compound decreases Th17 proliferation and phospho-STAT3 expression while promoting regulatory T cell differentiation and phospho-STAT5 expression [17]. These effects correlate with reduced expression of pro-inflammatory cytokines IL-6 and IL-17 without affecting anti-inflammatory IL-10 levels [17].

The differential immune effects of STX-0119 in tumor versus autoimmune contexts reflect the distinct roles of STAT3 in these pathological conditions [14] [17]. In tumors, STAT3 promotes both immunosuppression and oncogenesis, while in autoimmune diseases, STAT3 primarily drives pathogenic inflammatory responses [17]. This context-dependency underscores the need for careful consideration of disease-specific immune environments when developing STAT3-targeted therapeutics [14] [15].

Advanced humanized mouse models provide valuable insights into the clinical relevance of STX-0119 immunomodulatory effects [18] [16]. Humanized NOG-MHC double knockout mice engrafted with human immune cells demonstrate enhanced antitumor activity of STX-0119 compared to conventional nude mouse models [18]. In these humanized systems, STX-0119 treatment promotes significant accumulation of tumor-infiltrating lymphocytes, primarily consisting of CD8+ T cells and macrophages, leading to more rapid and effective tumor growth suppression [18].

Chondroprotective Action in Osteoarthritis Pathogenesis

STX-0119 demonstrates significant chondroprotective properties in osteoarthritis models through modulation of the STAT3/peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway. This therapeutic effect addresses key pathological processes in osteoarthritis including cartilage degradation, inflammation, and disrupted chondrocyte metabolism [19].

Human osteoarthritis cartilage samples exhibit upregulated phosphorylated STAT3 expression compared to normal cartilage, establishing the relevance of STAT3 signaling in disease pathogenesis [19]. Similarly, mouse models of osteoarthritis demonstrate elevated phospho-STAT3 levels in affected cartilage tissues, confirming the translational validity of experimental findings [19]. These observations provide the foundation for therapeutic targeting of STAT3 in osteoarthritis treatment [19].

In vivo efficacy studies using mouse osteoarthritis models demonstrate that intra-articular injection of STX-0119 significantly alleviates cartilage degeneration without affecting subchondral bone structure [19]. This selective cartilage protection indicates that STX-0119 specifically targets chondrocyte pathology rather than causing broad skeletal effects [19]. Treatment with STX-0119 effectively inhibits STAT3 phosphorylation within cartilage tissues, confirming target engagement in the relevant anatomical compartment [19].

The molecular mechanism underlying chondroprotective effects involves STX-0119-mediated upregulation of PPARγ expression through STAT3 inhibition [19]. Transcriptome sequencing analysis reveals that STX-0119 treatment induces significant increases in PPARγ mRNA and protein expression in chondrocytes [19]. This upregulation is mechanistically linked to reduced STAT3 phosphorylation, as confirmed through lentiviral infection assays demonstrating the STAT3-dependent regulation of PPARγ expression [19].

PPARγ serves as a critical mediator of chondroprotective responses, functioning as a transcriptional regulator that promotes cartilage homeostasis and inhibits inflammatory processes [19]. The STAT3/PPARγ signaling axis represents a key regulatory mechanism controlling chondrocyte phenotype and cartilage matrix metabolism [19]. By inhibiting STAT3 and consequently upregulating PPARγ, STX-0119 shifts the cellular balance toward cartilage preservation and repair [19].

In vitro studies using interleukin-1β-induced chondrocyte inflammation models demonstrate that STX-0119 treatment suppresses inflammatory responses and promotes anabolic metabolism [19]. Interleukin-1β stimulation normally triggers inflammatory cascades that lead to cartilage matrix degradation and chondrocyte dysfunction [19]. STX-0119 intervention effectively counteracts these pathological changes by inhibiting STAT3-mediated inflammatory gene expression while enhancing cartilage synthetic processes [19].

Ex vivo validation using human cartilage samples confirms the clinical relevance of STX-0119 chondroprotective effects [19]. Human cartilage explants treated with STX-0119 demonstrate inhibited cartilage degeneration and preserved tissue architecture [19]. These effects are mediated through the same STAT3/PPARγ signaling pathway identified in animal models, supporting the translational potential of this therapeutic approach [19].

The chondroprotective mechanism extends beyond simple anti-inflammatory effects to encompass fundamental changes in chondrocyte metabolism and gene expression [19]. STX-0119 treatment promotes the expression of cartilage matrix proteins while suppressing matrix-degrading enzymes [19]. This dual effect helps maintain the balance between matrix synthesis and degradation that is essential for cartilage homeostasis [19].

In arthritis models beyond osteoarthritis, STX-0119 demonstrates broader anti-arthritic properties through immune-mediated mechanisms [17]. SKG mice with autoimmune arthritis show improved disease severity and reduced joint inflammation following STX-0119 treatment [17]. This improvement correlates with decreased T helper 17 cell activity and reduced production of pro-inflammatory cytokines including IL-6 and IL-17 [17]. The compound also promotes regulatory T cell differentiation, which contributes to resolution of inflammatory joint disease [17].

The therapeutic effects in autoimmune arthritis models complement the direct chondroprotective actions observed in osteoarthritis [17]. While osteoarthritis primarily involves mechanical and age-related cartilage degeneration, autoimmune arthritis encompasses systemic inflammatory processes that secondarily damage cartilage [17]. STX-0119 addresses both pathological mechanisms through its dual effects on chondrocyte biology and immune regulation [19] [17].

Molecular docking studies provide structural insights into the selectivity and binding characteristics of STX-0119 for STAT3 [19]. The compound demonstrates stable binding to the STAT3-SH2 domain with favorable thermodynamic properties that support sustained inhibition [19]. This binding selectivity ensures specific targeting of STAT3-mediated pathways while minimizing off-target effects on related signaling molecules [19].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Ashizawa T, Miyata H, Iizuka A, Komiyama M, Oshita C, Kume A, Nogami M, Yagoto M, Ito I, Oishi T, Watanabe R, Mitsuya K, Matsuno K, Furuya T, Okawara T, Otsuka M, Ogo N, Asai A, Nakasu Y, Yamaguchi K, Akiyama Y. Effect of the STAT3 inhibitor STX-0119 on the proliferation of cancer stem-like cells derived from recurrent glioblastoma. Int J Oncol. 2013 Jul;43(1):219-27. doi: 10.3892/ijo.2013.1916. Epub 2013 Apr 23. PubMed PMID: 23612755.

3: Ashizawa T, Miyata H, Ishii H, Oshita C, Matsuno K, Masuda Y, Furuya T, Okawara T, Otsuka M, Ogo N, Asai A, Akiyama Y. Antitumor activity of a novel small molecule STAT3 inhibitor against a human lymphoma cell line with high STAT3 activation. Int J Oncol. 2011 May;38(5):1245-52. doi: 10.3892/ijo.2011.957. Epub 2011 Feb 28. PubMed PMID: 21369699.

4: Matsuno K, Masuda Y, Uehara Y, Sato H, Muroya A, Takahashi O, Yokotagawa T, Furuya T, Okawara T, Otsuka M, Ogo N, Ashizawa T, Oshita C, Tai S, Ishii H, Akiyama Y, Asai A. Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Med Chem Lett. 2010 Jul 13;1(8):371-5. doi: 10.1021/ml1000273. eCollection 2010 Nov 11. PubMed PMID: 24900220; PubMed Central PMCID: PMC4007973.